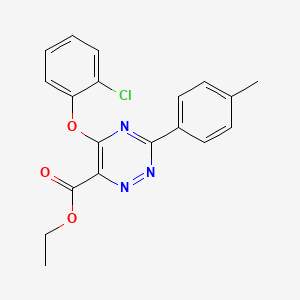

Ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Description

Ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a triazine derivative with a molecular formula of C19H16ClN3O3 (MW: 377.8 g/mol). Its structure features a 2-chlorophenoxy group at position 5, a 4-methylphenyl substituent at position 3, and an ethyl carboxylate ester at position 4. This compound belongs to a broader class of 1,2,4-triazine derivatives, which are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity .

Properties

IUPAC Name |

ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c1-3-25-19(24)16-18(26-15-7-5-4-6-14(15)20)21-17(23-22-16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENNPOAOTGJSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the triazine ring: This can be achieved by reacting appropriate nitriles with hydrazine derivatives under controlled conditions.

Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction of a chlorophenol derivative with the triazine intermediate.

Attachment of the methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the triazine intermediate is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazine derivatives exhibit diverse properties based on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Triazine Derivatives

Key Observations :

- Chlorophenoxy vs. Phenoxy: The ortho-chlorine in the target compound likely increases steric hindrance and electron-withdrawing effects compared to the non-chlorinated phenoxy group in .

- Trifluoromethyl vs. Methyl : The CF3 group in enhances lipophilicity and resistance to oxidative degradation, making it more suitable for pharmaceutical applications.

- Sulfanyl vs. Phenoxy: The sulfanyl substituent in may improve binding to metal ions or enzymes due to sulfur's nucleophilicity.

Key Observations :

- Extended reaction times (e.g., 72 hours in ) are required for derivatives with bulky substituents like 4-chlorophenyl.

- Halogenation reactions (e.g., using sulfuryl chloride in ) proceed efficiently at room temperature, enabling scalable synthesis.

Physical and Chemical Properties

Substituents critically influence physical properties such as solubility, boiling point, and stability:

Table 3: Physical Properties

Key Observations :

Biological Activity

Ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a synthetic compound belonging to the triazine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a triazine ring and various substituents, suggests a range of possible interactions with biological systems.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Chemical Structure

Synthesis Overview:

The synthesis typically involves:

- Formation of the Triazine Ring: Reacting appropriate nitriles with hydrazine derivatives.

- Introduction of the Chlorophenoxy Group: Achieved through nucleophilic substitution with chlorophenol derivatives.

- Attachment of the Methylphenyl Group: Utilizes Friedel-Crafts alkylation with methylphenyl halides.

- Esterification: Final step involving the reaction of the carboxylic acid with ethanol to yield the ethyl ester.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, thereby influencing various metabolic pathways. Additionally, it may modulate cellular signaling pathways by interacting with receptors .

Anticancer Activity

Recent studies indicate that triazine derivatives, including this compound, possess significant anticancer properties. For instance:

- Cell Line Studies: The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specific IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in studies focusing on different cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 15.0 |

| This compound | HCT116 (Colon) | 12.5 |

These findings suggest that the compound could serve as a lead for further drug development targeting specific cancers .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Acetylcholinesterase (AChE) Inhibition: This is relevant for neurodegenerative diseases like Alzheimer's. Preliminary data indicates that this triazine derivative may exhibit moderate inhibition against AChE .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model:

- Study Design: The compound was administered to mice with induced tumors to assess its efficacy in vivo.

- Results: Significant tumor reduction was observed compared to control groups. The study concluded that the compound's mechanism likely involves both direct cytotoxic effects on cancer cells and modulation of immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.